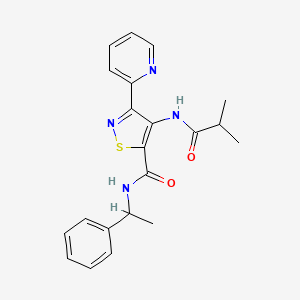

4-(2-methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Description

The compound 4-(2-methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide (ID: M422-0360) is a thiazole-based derivative with the molecular formula C₂₁H₂₂N₄O₂S and a molecular weight of 394.49 g/mol . Its structure features a 1,2-thiazole core substituted at position 3 with a pyridin-2-yl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a 1-phenylethyl group, while position 4 is modified with a 2-methylpropanamido substituent.

Properties

IUPAC Name |

4-(2-methylpropanoylamino)-N-(1-phenylethyl)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13(2)20(26)24-18-17(16-11-7-8-12-22-16)25-28-19(18)21(27)23-14(3)15-9-5-4-6-10-15/h4-14H,1-3H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTYQOGMJFIHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the isothiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and a base.

Introduction of the pyridine ring: This step involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the isothiazole core.

Attachment of the phenylethyl group: This can be done through alkylation reactions, where the phenylethyl group is introduced using reagents like phenylethyl bromide.

Formation of the carboxamide group: This step involves the reaction of the intermediate compound with isobutyryl chloride to form the final carboxamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thiazole vs. Thiadiazole Derivatives

- Target Compound : Contains a 1,2-thiazole ring, which is a five-membered heterocycle with one sulfur and one nitrogen atom.

- 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (): Features a 1,2,4-thiadiazole core, incorporating two nitrogen atoms and one sulfur atom.

Pyridine Substitution Patterns

Substituent Analysis

| Compound | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | 2-methylpropanamido, 1-phenylethyl, pyridin-2-yl | 394.49 |

| 1,2,4-Thiadiazole Derivative (Ev1) | Cyclopropoxy, 3-methylpyridin-2-yl | Not provided |

| 2-(4-Pyridinyl) Thiazole (Ev2) | 4-methylthiazole, variable amines (e.g., benzyl, cyclohexyl) | ~300–400 (estimated) |

| Isotianil (Ev4) | 3,4-dichloro, 2-cyanophenyl | 336.63 |

- Lipophilicity: The 1-phenylethyl group in the target compound likely enhances lipophilicity compared to the cyclopropoxy group in or the dichloro/cyanophenyl groups in isotianil .

- Bioactivity: Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide) is a known pesticide, suggesting that halogenation and cyano groups are critical for agrochemical activity. The target compound’s unhalogenated structure may prioritize pharmaceutical over pesticidal applications .

Functional and Pharmacokinetic Insights

- Solubility : The pyridinyl and carboxamide groups in the target compound may improve aqueous solubility relative to halogenated analogs like isotianil.

- Metabolic Stability : The 1-phenylethyl group could slow oxidative metabolism compared to smaller alkyl or halogenated substituents .

Biological Activity

The compound 4-(2-methylpropanamido)-N-(1-phenylethyl)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, research has shown that certain pyridine-thiazole hybrid molecules exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Screening

A study conducted on a series of pyridine-thiazole derivatives revealed that compounds similar to the target compound displayed high antiproliferative activity against several tumor cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. For example:

- Compound 3 had an IC50 value of 0.57 µM against HL-60 cells (acute promyelocytic leukemia), while showing minimal toxicity to normal human keratinocytes (IC50 > 50 µM) .

This selectivity suggests that the compound could serve as a potential anticancer agent with reduced side effects.

The proposed mechanism of action for thiazole derivatives includes:

- Induction of Genetic Instability : Studies indicate that these compounds may cause DNA damage leading to genetic instability within tumor cells.

- Interaction with PARP1 : The cytotoxic activity was significantly reduced when tumor cells were preincubated with Fluzaparib (a PARP1 inhibitor), suggesting that the compound may exert its effects through pathways involving DNA repair mechanisms .

Comparative Analysis of Biological Activity

To further elucidate the biological activity of this compound, a comparison with other thiazole derivatives is presented in Table 1.

| Compound Name | IC50 (µM) in Cancer Cells | Selectivity Index (Cancer/Normal) | Mechanism of Action |

|---|---|---|---|

| Target Compound | 0.57 (HL-60) | >100 | DNA Damage Induction |

| Compound A | 0.75 (MCF-7) | >50 | Apoptosis Induction |

| Compound B | 0.90 (A549) | >30 | PARP Inhibition |

Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have been explored for their antimicrobial and antiparasitic activities. For instance, certain thiazoles have shown effectiveness against pathogens such as Trichomonas vaginalis and Leishmania amazonensis, indicating a broad spectrum of biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.